molecular formula C7H9N3O B14049129 6-Cyclopropoxypyrimidin-4-amine

6-Cyclopropoxypyrimidin-4-amine

Cat. No.: B14049129
M. Wt: 151.17 g/mol
InChI Key: SGLRWUKNAJXHDS-UHFFFAOYSA-N
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Description

6-Cyclopropoxypyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H9N3O It features a pyrimidine ring substituted with a cyclopropoxy group at the 6-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxypyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-2,6-dichloropyrimidine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

  • Oxidation products include oxo derivatives of the pyrimidine ring.
  • Reduction products include reduced forms of the pyrimidine ring.
  • Substitution products vary depending on the nucleophile used, leading to a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclopropoxypyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Cyclopropylpyrimidin-4-amine: Similar structure but lacks the oxygen atom in the cyclopropyl group.

    6-Chloro-N-cyclopropylpyrimidin-4-amine: Contains a chlorine atom instead of the oxygen atom in the cyclopropyl group.

Uniqueness: 6-Cyclopropoxypyrimidin-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6-cyclopropyloxypyrimidin-4-amine

InChI

InChI=1S/C7H9N3O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)

InChI Key

SGLRWUKNAJXHDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=NC(=C2)N

Origin of Product

United States

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